molecular formula C16H17N B7847186 5-(4-ethylphenyl)-2,3-dihydro-1H-indole

5-(4-ethylphenyl)-2,3-dihydro-1H-indole

Cat. No.: B7847186
M. Wt: 223.31 g/mol
InChI Key: CHIRNISATKILIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-ethylphenyl)-2,3-dihydro-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives are widely studied due to their presence in many natural products and pharmaceuticals. This compound, specifically, features an indole core with a 4-ethylphenyl substituent, making it a subject of interest for various synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indoles.

Another approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with an organoboron compound in the presence of a palladium catalyst and a base . This method is particularly useful for introducing various substituents on the indole ring.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethylphenyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the indole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroindoles.

    Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the electron-rich nature of the system. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Indole-2,3-diones.

    Reduction: Dihydroindoles.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

5-(4-ethylphenyl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation and other physiological processes . Additionally, the compound may inhibit certain enzymes involved in disease pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of the indole family, known for its wide range of biological activities.

    2,3-Dihydro-1H-indole: A reduced form of indole with similar chemical properties.

    5-Phenyl-2,3-dihydro-1H-indole: A structurally similar compound with a phenyl substituent instead of a 4-ethylphenyl group.

Uniqueness

5-(4-ethylphenyl)-2,3-dihydro-1H-indole is unique due to the presence of the 4-ethylphenyl substituent, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to other indole derivatives.

Properties

IUPAC Name

5-(4-ethylphenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-12-3-5-13(6-4-12)14-7-8-16-15(11-14)9-10-17-16/h3-8,11,17H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIRNISATKILIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.